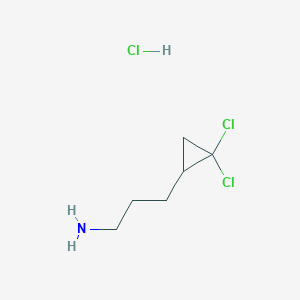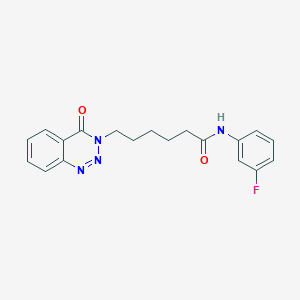![molecular formula C12H13N3O2S B2844733 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid CAS No. 1485739-36-3](/img/structure/B2844733.png)
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thieno[2,3-d]pyrimidin-4-yl group, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)thiazol-2-yl)benzamide, was synthesized through a series of reactions involving 1-H-pyrazole-3-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidine ring and the thieno[2,3-d]pyrimidin-4-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring and the thieno[2,3-d]pyrimidin-4-yl group. For instance, a similar compound, 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)thiazol-2-yl)benzamide, exhibited excellent FLT3 and CDK inhibition and antiproliferative activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could contribute to its three-dimensional structure and stereochemistry .Scientific Research Applications
Synthesis and Structural Analysis
Research has extensively explored the synthesis of thienopyrimidine derivatives and their structural analysis. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid has been studied, leading to the creation of complex heterocyclic compounds. These compounds, including angular isoindole-6,12-dione derivatives, have been characterized by X-ray structural analysis and dynamic NMR, highlighting their potential in synthetic organic chemistry (Vasilin et al., 2015).
Antimicrobial Applications
Thienopyrimidine derivatives have been evaluated for their antimicrobial properties. A study synthesized new pyrimidinones and triazinones from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which demonstrated in vitro antimicrobial activities. This research suggests the therapeutic potential of thienopyrimidine compounds in combating bacterial infections (Abdel-rahman et al., 2002).
Fungicidal Properties
The fungicidal properties of derivatives from the thienopyrimidine family have also been investigated. Optimum routes for synthesizing methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids have been developed, demonstrating the potential use of these compounds in agricultural settings to combat fungal pathogens (Tumkevicius et al., 2013).
Nonlinear Optical Materials
Thienopyrimidine derivatives have shown promise in the field of nonlinear optics (NLO). A study focusing on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives revealed that these compounds have significant NLO properties, which could be harnessed for use in optoelectronic devices and applications (Hussain et al., 2020).
Antitumor Agents
Research into thienopyrimidine derivatives has extended into the development of potential antitumor agents. For example, the design and synthesis of a novel compound as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) were conducted, showcasing the potential of these derivatives in cancer therapy (Gangjee et al., 2000).
Future Directions
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (263.32 g/mol) and predicted density (1.442±0.06 g/cm3) suggest it may have reasonable bioavailability . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is currently unavailable .
properties
IUPAC Name |
1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-5-8-10(13-6-14-11(8)18-7)15-4-2-3-9(15)12(16)17/h5-6,9H,2-4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNRXUYFYVCDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N3CCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2844651.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid](/img/structure/B2844654.png)
![6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2844658.png)


![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2844661.png)
![1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2844663.png)
![6-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2844664.png)

![2-[4-(5-bromo-2-thienyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2844668.png)
